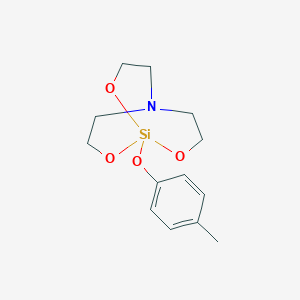
1-(p-methylphenoxy)-silatrane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-methylphenoxy)-silatrane is a specialized organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure. Silatranes have been studied for their diverse applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-methylphenoxy)-silatrane typically involves the reaction of silatrane HSi(OCH2CH2)3N with p-tolyloxy derivatives under specific conditions. The reaction is carried out in the presence of mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br), which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-methylphenoxy)-silatrane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-tolyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The silicon center in the compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states of silicon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the silicon center.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted silatranes, while oxidation and reduction reactions can produce different silicon-containing compounds.
Applications De Recherche Scientifique
1-(p-methylphenoxy)-silatrane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of other organosilicon compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: Silatranes, including this compound, have been studied for their potential biological activities and therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(p-methylphenoxy)-silatrane involves its interaction with various molecular targets. The silicon center can form bonds with different atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of the p-tolyloxy group.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-: This compound has a methyl group instead of the p-tolyloxy group.
Uniqueness
The uniqueness of 1-(p-methylphenoxy)-silatrane lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the p-tolyloxy group can impart different electronic and steric properties compared to other similar compounds, making it suitable for specific reactions and applications.
Propriétés
Numéro CAS |
13644-08-1 |
|---|---|
Formule moléculaire |
C13H19NO4Si |
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
1-(4-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-2-4-13(5-3-12)18-19-15-9-6-14(7-10-16-19)8-11-17-19/h2-5H,6-11H2,1H3 |
Clé InChI |
JSMJJRXGICSIMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
SMILES canonique |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
Key on ui other cas no. |
13644-08-1 |
Synonymes |
1-(4-Methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















